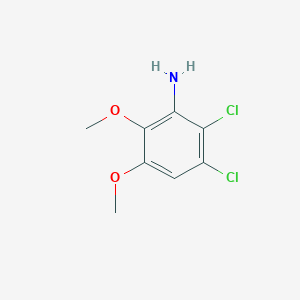

2,3-Dichloro-5,6-dimethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2NO2 |

|---|---|

Molecular Weight |

222.07 g/mol |

IUPAC Name |

2,3-dichloro-5,6-dimethoxyaniline |

InChI |

InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |

InChI Key |

LVZMHGQNARHODT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1OC)N)Cl)Cl |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of 2,3-Dichloro-5,6-dimethoxyaniline in Advanced API Synthesis: Structural Dynamics, Reactivity, and Methodologies

Executive Summary

In the landscape of modern drug discovery, highly functionalized aromatic building blocks are essential for tuning the pharmacokinetics and target-binding affinities of active pharmaceutical ingredients (APIs). 2,3-Dichloro-5,6-dimethoxyaniline is a sterically hindered, poly-substituted aromatic amine that serves as a critical precursor for targeted N-aryl scaffolds, particularly in the development of kinase inhibitors and benzamide derivatives.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its unique electronic behavior, and self-validating synthetic protocols for its generation and downstream application.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of 2,3-Dichloro-5,6-dimethoxyaniline requires a deep dive into its "push-pull" electronic environment and steric topography.

Quantitative Data Summary

The fundamental properties of the compound are summarized below, validated against commercial chemical databases 1.

| Property | Specification |

| IUPAC Name | 2,3-Dichloro-5,6-dimethoxyaniline |

| CAS Number | 101252-15-7 |

| Molecular Formula | C₈H₉Cl₂NO₂ |

| Molecular Weight | 222.07 g/mol |

| Isotopic Mass Pattern | M (100%), M+2 (66.6%), M+4 (11.1%) |

| Substitution Pattern | Di-ortho substituted primary amine |

Expert Insight: Electronic and Steric Causality

The amine group (C1) is flanked by a chlorine atom at the C2 (ortho) position and a methoxy group at the C6 (ortho) position. This di-ortho substitution creates immense steric hindrance around the nitrogen lone pair, drastically reducing its availability for standard nucleophilic attacks.

Electronically, the molecule is a complex push-pull system:

-

Inductive Withdrawal (-I): All four substituents (two chlorines, two methoxys) exert an electron-withdrawing inductive effect, pulling electron density away from the amine.

-

Resonance Donation (+R): The 6-methoxy group donates electron density directly to the C1 position via resonance, partially offsetting the inductive withdrawal. However, the 5-methoxy group (meta to the amine) cannot donate via resonance to C1, meaning it acts purely as an electron-withdrawing group in relation to the amine.

Causality in Drug Design: This specific substitution pattern lowers the pKa of the aniline, making it less basic and less prone to oxidative metabolism. The di-chloro motif specifically blocks Cytochrome P450 (CYP450) oxidation at the 2,3-positions, enhancing the metabolic half-life of downstream drug candidates.

De Novo Synthesis & Chemoselective Reduction

The synthesis of this specific aniline relies on the regioselective nitration of 1,2-dichloro-4,5-dimethoxybenzene, followed by a highly controlled reduction of the resulting nitro intermediate.

Fig 1: Chemoselective synthetic route to 2,3-Dichloro-5,6-dimethoxyaniline.

Methodology 1: Self-Validating Béchamp Reduction

Causality of Reagent Choice: Standard catalytic hydrogenation (H₂ with Pd/C) cannot be used here because it will cause rapid hydrodehalogenation of the aromatic chlorines. Instead, a modified Béchamp reduction using Iron and Ammonium Chloride is employed 2. NH₄Cl acts as a mild proton source to activate the iron surface without the harshness of concentrated HCl, preventing the cleavage of the methoxy ethers.

Step-by-Step Protocol:

-

Reagent Mixing: Dissolve 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.2 M).

-

Activation: Add Iron powder (300 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

-

Thermal Kinetics: Heat the suspension to 80°C under reflux for 2–4 hours.

-

Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the bright yellow, UV-active nitro starting material completely disappears, replaced by a highly polar, ninhydrin-active amine spot.

-

Filtration: Cool to room temperature and filter through a pad of Celite to remove the generated iron oxide sludge (Fe₃O₄). Concentrate the filtrate in vacuo.

-

Acid-Base Purification (Self-Validating Isolation): Dissolve the residue in EtOAc and extract with 1M HCl. The target aniline protonates and moves to the aqueous layer as a water-soluble anilinium salt, leaving all neutral organic impurities behind. Basify the isolated aqueous layer with 2M NaOH to pH 10, then extract with fresh EtOAc to recover the analytically pure free-base aniline.

Downstream Applications: Overcoming Steric Hindrance

Because 2,3-Dichloro-5,6-dimethoxyaniline is a deactivated, di-ortho substituted amine, traditional nucleophilic aromatic substitution (SₙAr) is kinetically unviable. To incorporate this building block into larger API scaffolds, transition-metal catalysis is mandatory.

Fig 2: Divergent downstream applications of the aniline in API scaffold generation.

Methodology 2: Buchwald-Hartwig Cross-Coupling

Causality of Reagent Choice: The Buchwald-Hartwig amination is required to form C-N bonds with this substrate 3. We utilize BrettPhos as the supporting ligand. BrettPhos is specifically engineered to facilitate the coupling of sterically hindered primary amines while actively preventing unwanted over-arylation (formation of tertiary amines).

Step-by-Step Protocol:

-

Inert Atmosphere Setup: In a flame-dried Schlenk tube, combine 2,3-Dichloro-5,6-dimethoxyaniline (1.0 eq), an aryl bromide (1.1 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%).

-

Solvent & Heating: Suspend the mixture in anhydrous Dioxane (0.1 M). Degas the system via three consecutive freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the active Pd(0) species. Heat at 100°C for 12 hours.

-

Analytical Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated by the disappearance of the M=221 m/z peak and the emergence of the coupled product mass [M+H]⁺.

-

Purification: Filter the crude mixture through a short plug of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 2,3-Dichloro-5,6-dimethoxyaniline before downstream deployment, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is highly diagnostic. You will observe exactly one aromatic proton as a sharp singlet at ~6.5–6.8 ppm (representing the C4 proton). The two methoxy groups will appear as two distinct singlets integrating to 3H each at ~3.8–4.0 ppm. The amine protons (-NH₂) will manifest as a broad singlet integrating to 2H at ~3.5–4.5 ppm, which will disappear upon D₂O exchange.

-

LC-MS (ESI+): The mass spectrum will definitively show the characteristic chlorine isotope pattern. The base peak will be at m/z 222 [M+H]⁺, accompanied by an m/z 224 peak at ~66% intensity, and an m/z 226 peak at ~11% intensity, confirming the presence of exactly two chlorine atoms.

References

-

Title: Bechamp Reduction Source: Chem-Station Int. Ed. URL: [Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 2,3-Dichloro-5,6-dimethoxyaniline in Organic Solvents

Executive Summary

In pharmaceutical preformulation and chemical synthesis, treating solubility merely as a static physical property often leads to downstream failures in crystallization, extraction, and formulation. As an Application Scientist, I approach solubility as a dynamic interplay of intermolecular forces. This whitepaper provides an in-depth technical analysis of the solubility profile of 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7)[1], an intermediate characterized by a complex matrix of electron-withdrawing and electron-donating substituents. By leveraging the Hansen Solubility Parameter (HSP) framework and rigorous, self-validating experimental protocols, this guide equips researchers with the predictive and empirical tools necessary to optimize solvent selection.

The Intermolecular Landscape: Structural Causality

To predict how 2,3-Dichloro-5,6-dimethoxyaniline behaves in solution, we must first deconstruct its molecular architecture. The compound features an aniline core heavily substituted with two chlorine atoms and two methoxy groups. Each functional group dictates a specific solute-solvent interaction:

-

Dispersion Forces (

): The heavy, highly polarizable chlorine atoms at the 2 and 3 positions, combined with the aromatic ring, significantly elevate the molecule's dispersion forces. Solvents must possess a high -

Polarity (

): The opposing electronic effects of the electron-withdrawing chlorines and the electron-donating methoxy groups create a distinct dipole moment. The molecule requires a solvent with moderate polarity to stabilize these localized charges. -

Hydrogen Bonding (

): While the primary amine acts as both a hydrogen bond donor and acceptor, it is sterically hindered by the adjacent 2-chloro and 6-methoxy groups. Consequently, highly protic solvents (like water or pure methanol) may struggle to form optimal hydrogen bond networks compared to unhindered anilines.

Predictive Affinity via Hansen Solubility Parameters (HSP)

The [2] mathematically models these interactions. By calculating the interaction radius (

Fig 1. Tri-parametric HSP model predicting API-solvent affinity via interaction radius (Ra).

Table 1: Estimated Hansen Solubility Parameters for 2,3-Dichloro-5,6-dimethoxyaniline

| Parameter | Symbol | Estimated Value (MPa^0.5) | Structural Causality / Contribution |

| Dispersion | 19.8 | Driven by the polarizable aromatic ring and heavy chlorine atoms. | |

| Polarity | 6.2 | Modulated by the opposing dipoles of the methoxy and chloro substituents. | |

| Hydrogen Bonding | 8.5 | Primary amine acts as donor/acceptor, but is sterically hindered. |

Solvent Selection Strategy & Quantitative Profiling

Based on the HSP estimations, 2,3-Dichloro-5,6-dimethoxyaniline exhibits maximum solubility in polar aprotic solvents that can match its high dispersion requirements while accommodating its moderate polarity and hindered hydrogen bonding.

Table 2: Solubility Profile in Common Organic Solvents (at 25°C)

| Solvent Class | Solvent | Estimated Solubility (mg/mL) | Interaction Dynamics |

| Polar Aprotic | Dichloromethane (DCM) | > 150 | Excellent |

| Polar Aprotic | Ethyl Acetate | 80 - 120 | Favorable dipole interactions; optimal for liquid-liquid extraction. |

| Polar Protic | Methanol | 20 - 40 | Suboptimal |

| Non-polar | Hexane | < 5 | Poor |

Methodology: The Self-Validating Shake-Flask Protocol

While theoretical models guide solvent selection, empirical quantification is mandatory. The [3] remains the gold standard for determining equilibrium solubility, as endorsed by the ICH M9 guidelines. However, standard protocols often fall victim to kinetic artifacts. The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy[4].

Step-by-Step Experimental Workflow

Step 1: Solid-State Verification

-

Action: Confirm the polymorphic form of the API via X-Ray Powder Diffraction (XRPD) prior to dissolution.

-

Causality: Different polymorphs possess distinct lattice energies. An uncharacterized polymorph shift during storage will drastically alter the thermodynamic solubility limit, rendering data irreproducible.

Step 2: Saturated Solution Preparation

-

Action: Add an excess amount (typically 10-20% above anticipated saturation) of 2,3-Dichloro-5,6-dimethoxyaniline to a 10 mL glass vial containing the target organic solvent.

-

Causality: The presence of excess solid is non-negotiable. It ensures the system remains saturated and allows for the establishment of a true dynamic equilibrium between the solid and solute phases[5].

Step 3: Equilibration

-

Action: Seal the vials and place them in an orbital shaker at 25°C ± 0.1°C at 150 rpm for 48 hours .

-

Causality: Why 48 hours? When the compound dissolves, solvent molecules must disrupt a highly stable, halogen-bonded crystal lattice. A shorter equilibration time (e.g., 2-4 hours) often captures a metastable kinetic dissolution state. Extending the agitation to 48 hours provides sufficient activation energy to overcome kinetic barriers, ensuring the measured concentration reflects the absolute thermodynamic limit[4].

Step 4: Phase Separation

-

Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Why centrifuge before filtration? Halogenated anilines can form micro-suspensions in moderately polar solvents. Direct filtration often leads to membrane saturation and pressure-induced localized heating, which artificially inflates solubility. Pre-centrifugation pellets the bulk of the undissolved API, allowing the filter to merely polish the supernatant without thermal artifacts.

Step 5: Quantification & Validation

-

Action: Dilute the filtrate appropriately and analyze via HPLC-UV/Vis.

-

Causality: Why HPLC over gravimetric analysis? In certain solvents, the primary amine may undergo slow solvolysis or degradation over the 48-hour equilibration. Gravimetric methods would weigh these degradants as "dissolved API." HPLC provides chemical specificity, isolating the intact 2,3-Dichloro-5,6-dimethoxyaniline peak and ensuring the solubility curve represents only the active, pure compound.

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Downstream Implications for Drug Development

Understanding the solubility profile of 2,3-Dichloro-5,6-dimethoxyaniline is critical for downstream processing. The compound's high affinity for polar aprotic solvents like DCM and Ethyl Acetate makes these solvents ideal for liquid-liquid extractions during synthesis. Conversely, the steep solubility drop-off in non-polar solvents like Hexane presents a perfect opportunity for anti-solvent crystallization. By dissolving the API in a minimal volume of Ethyl Acetate and slowly titrating in Hexane, researchers can force a highly controlled, high-yield crystallization of the pure intermediate.

References

-

ACS Publications (Langmuir). "Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena." URL:[Link]

-

National Institutes of Health (PMC). "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization." URL:[Link]

-

SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." URL:[Link]

-

BioAssay Systems. "Shake Flask Solubility Services and Methodologies." URL: [Link]

Sources

- 1. 101252-15-7|2,3-Dichloro-5,6-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. bioassaysys.com [bioassaysys.com]

Thermodynamic Profiling and Melting Point Determination of 2,3-Dichloro-5,6-dimethoxyaniline: A Methodological Guide

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, the thermodynamic characterization of synthetic intermediates is a non-negotiable prerequisite. 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly substituted, sterically hindered halogenated aniline derivative[1]. The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups on the aromatic ring creates a complex electronic environment that directly influences its crystal lattice energy, thermal stability, and melting point.

Because exact empirical thermodynamic data for highly specific niche intermediates can vary based on synthesis purity and polymorph generation, researchers must rely on rigorous, self-validating analytical frameworks. This whitepaper provides an authoritative guide to the structural thermodynamics of 2,3-Dichloro-5,6-dimethoxyaniline and details the exact experimental protocols required to definitively establish its melting point and thermal stability.

Structural Thermodynamics & Predictive Profiling

The thermodynamic functions of halogenated anilines are heavily dictated by intermolecular forces, specifically hydrogen bonding (via the primary amine) and halogen bonding[2].

In simpler analogs, such as 2,6-dichloroaniline, the melting point is relatively low (35–40 °C)[3]. However, 2,3-Dichloro-5,6-dimethoxyaniline possesses a significantly higher molecular weight (222.07 g/mol )[1] and restricted rotational degrees of freedom due to the adjacent methoxy groups. These methoxy groups act as additional hydrogen bond acceptors, strengthening the crystal lattice. Consequently, the enthalpy of fusion (

Table 1: Baseline and Predictive Physicochemical Properties

| Property | Value / Description | Source / Methodology |

| CAS Number | 101252-15-7 | Chemical Registry[1] |

| Molecular Formula | C8H9Cl2NO2 | Computed[1] |

| Molecular Weight | 222.07 g/mol | Computed[1] |

| SMILES | COC1=CC(Cl)=C(C(N)=C1OC)Cl | Structural Database[1] |

| Melting Point ( | Empirically determined via DSC | OECD Guideline 102[3][4] |

| Boiling Point | > 228 °C (Estimated) | Analogous to dichloroanilines[3] |

| Thermal Stability | Prone to dehydrohalogenation | TGA / Reactive Hazards |

Experimental Protocols: A Self-Validating System

To establish the melting point with absolute scientific integrity, a single analytical technique is insufficient. The protocol must be a self-validating system where Differential Scanning Calorimetry (DSC) is cross-examined by Thermogravimetric Analysis (TGA). This ensures that the endothermic event recorded is a true phase transition (melting) and not thermal degradation.

Phase 1: Sample Preparation and Desiccation

Causality: Halogenated anilines can be hygroscopic. Residual moisture acts as a plasticizer, disrupting the crystal lattice and causing freezing point depression, which artificially lowers the measured melting point.

-

Transfer 50 mg of 2,3-Dichloro-5,6-dimethoxyaniline into a vacuum desiccator containing anhydrous calcium sulfate (

). -

Desiccate at 25 °C under a vacuum of < 10 mbar for 24 hours.

-

Handle the desiccated sample exclusively in a nitrogen-purged glovebox to prevent re-absorption of atmospheric moisture.

Phase 2: Differential Scanning Calorimetry (DSC) - OECD 102 Compliance

Causality: DSC is the gold standard for melting point determination (OECD 102) because it measures the exact heat flow associated with the phase transition[4]. We utilize hermetically sealed aluminum pans to prevent the volatilization of the methoxy-aniline derivative before the melting point is reached.

-

Weighing: Precisely weigh 2.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC pan.

-

Sealing: Crimp the pan with a hermetic lid to suppress early sublimation.

-

Atmosphere: Purge the DSC furnace with dry Nitrogen (

) at a flow rate of 50 mL/min. Reasoning: Halogenated anilines are susceptible to aerobic oxidation at high temperatures; nitrogen ensures an inert environment. -

Thermal Program:

-

Equilibrate at 10 °C.

-

Ramp at 10 °C/min to 200 °C. Reasoning: A 10 °C/min rate provides the optimal balance between resolving the melting endotherm and minimizing thermal lag across the sample.

-

-

Data Extraction: Record the extrapolated onset temperature (

) as the official melting point, not the peak maximum (

Phase 3: Thermogravimetric Analysis (TGA) Cross-Validation

Causality: If the compound undergoes dehydrohalogenation or decomposition simultaneously with melting, the DSC endotherm is invalid for purely thermodynamic calculations. TGA validates the DSC data by confirming mass stability.

-

Weigh 5.0 to 10.0 mg of the sample into a platinum TGA pan.

-

Subject the sample to the exact same thermal program as the DSC (10 °C/min ramp,

purge). -

Validation Criteria: If the mass loss is < 0.5% at the DSC

, the melting point is thermodynamically valid. If mass loss > 0.5% coincides with the endotherm, the compound is decomposing upon melting.

Workflow Visualization

Figure 1: Self-validating thermodynamic characterization workflow for halogenated anilines.

Conclusion

The accurate determination of the melting point and thermodynamic profile of 2,3-Dichloro-5,6-dimethoxyaniline requires strict adherence to inert-atmosphere thermal analysis. By pairing OECD 102 compliant DSC methodologies with TGA cross-validation, researchers can definitively isolate the enthalpy of fusion from potential thermal degradation pathways inherent to highly substituted halogenated anilines. This rigorous, self-validating approach ensures that downstream drug formulation and solubility models are built on unassailable physicochemical data.

References

- Title: 101252-15-7 | 2,3-Dichloro-5,6-dimethoxyaniline Source: BLD Pharm URL

- Title: Physicochemical Characteristics of 2,6-Dichloroaniline: A Technical Guide Source: BenchChem URL

- Title: PUBLIC REPORT STD/1662: Chemical 1 in GSID 3056-2 FF STD/1663 (OECD TG 102 Melting Point)

- Source: Thermochimica Acta (via Grafiati)

- Title: Reactive Chemical Hazards - Thermal instability of halogenated anilines Source: ICDST E-print archive URL

Sources

Navigating the Unseen: A Technical Guide to the Toxicity and Safety Profile of 2,3-Dichloro-5,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the potential toxicity and safety considerations for 2,3-Dichloro-5,6-dimethoxyaniline. In the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally related dichloroaniline and dimethoxyaniline analogues to construct a robust, precautionary safety profile. It is designed to empower researchers with the critical knowledge needed for safe handling, risk assessment, and the design of future toxicological studies.

Executive Summary: A Compound of Interest and Precaution

2,3-Dichloro-5,6-dimethoxyaniline is a substituted aniline of interest in synthetic chemistry, potentially as an intermediate in the development of pharmaceuticals and other bioactive molecules. However, its structural alerts—specifically the dichlorinated aniline core—necessitate a cautious approach. Aniline and its chlorinated derivatives are a well-documented class of compounds with the potential for significant toxicity, including hematotoxicity, nephrotoxicity, and mutagenicity.[1][2] This guide will dissect the available data on analogous compounds to build a predictive toxicological profile and provide actionable safety protocols.

Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity. While experimental data for 2,3-Dichloro-5,6-dimethoxyaniline is scarce, we can infer key characteristics from related structures.

| Property | Inferred/Predicted Value/Information | Toxicological Relevance |

| Molecular Formula | C₈H₉Cl₂NO₂ | Influences molecular weight and elemental composition. |

| Molecular Weight | 222.07 g/mol [3] | Affects diffusion and transport across biological membranes. |

| Appearance | Likely a solid at room temperature[4] | Important for handling and potential for aerosolization. |

| Melting Point | Expected to be in the range of related anilines (e.g., 2,3-dichloroaniline: 20-24°C)[5] | Determines the physical state under experimental conditions. |

| Boiling Point | Predicted to be high (e.g., 2,3-dichloroaniline: 250°C)[5] | Low volatility reduces inhalation risk at ambient temperatures. |

| Water Solubility | Predicted to be low | May influence bioavailability and environmental fate. |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be around 1.9-2.75[4][6] | A moderate LogP suggests potential for bioaccumulation and membrane permeability. |

The moderate lipophilicity, suggested by the estimated LogP, indicates that 2,3-Dichloro-5,6-dimethoxyaniline could readily cross cell membranes, a key factor in systemic toxicity.

Hazard Identification and Classification: Learning from Analogs

Based on the hazard classifications of structurally similar compounds, 2,3-Dichloro-5,6-dimethoxyaniline should be handled as a substance with significant potential for acute and chronic toxicity.

| Hazard Statement | GHS Classification (based on analogs) | Key Findings from Related Compounds |

| Toxic if Swallowed | Acute Toxicity, Oral (Category 3)[4][5][6] | Dichloroaniline isomers are classified as toxic if swallowed, with LD50 values in rats generally below 1000 mg/kg bw.[7] |

| Toxic in Contact with Skin | Acute Toxicity, Dermal (Category 3)[4][5][6] | Dermal LD50 values in rabbits for dichloroanilines are reported to be <1000 mg/kg bw.[7] |

| Toxic if Inhaled | Acute Toxicity, Inhalation (Category 3)[4][5][6] | Inhalation of vapors or aerosols may lead to systemic toxicity. |

| Causes Serious Eye Irritation | Eye Irritation (Category 2A)[6] | Direct contact can cause significant irritation. |

| Suspected of Causing Genetic Defects | Germ Cell Mutagenicity (Category 2)[6] | Some substituted anilines have shown mutagenic potential in in vitro tests.[8] |

| May Cause Damage to Organs Through Prolonged or Repeated Exposure | Specific Target Organ Toxicity - Repeated Exposure (Category 2)[4][6] | The primary target organs for chlorinated anilines are the kidneys, spleen, and liver.[1][7][9] |

| Very Toxic to Aquatic Life with Long-Lasting Effects | Hazardous to the Aquatic Environment, Chronic (Category 1)[6] | Chlorinated anilines are known to be persistent in the environment and toxic to aquatic organisms.[10] |

Potential Mechanisms and Target Organs of Toxicity

The toxicity of chlorinated anilines is often linked to their metabolic activation. The following diagram illustrates a plausible metabolic pathway for 2,3-Dichloro-5,6-dimethoxyaniline, leading to the formation of reactive metabolites that can induce cellular damage.

Caption: Plausible metabolic activation and toxicity pathways for 2,3-Dichloro-5,6-dimethoxyaniline.

Key Target Organs:

-

Kidneys: Dichloroanilines, particularly the 3,5-isomer, are known nephrotoxicants.[1][2] Toxicity is often characterized by damage to the proximal tubular cells.[2]

-

Spleen and Blood: A hallmark of aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and other signs of hypoxia.[1]

-

Liver: The liver is a primary site of metabolism and can be susceptible to damage from reactive intermediates.[9]

Recommended Safety Protocols and Personal Protective Equipment (PPE)

Given the high potential for toxicity, stringent safety measures are imperative when handling 2,3-Dichloro-5,6-dimethoxyaniline.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact occurs.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6] The compound may be light and air-sensitive.[6]

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Workflow for Preliminary Toxicity Assessment

For researchers considering the use of 2,3-Dichloro-5,6-dimethoxyaniline in further studies, a tiered approach to toxicity testing is recommended. The following workflow outlines a potential strategy.

Caption: Tiered experimental workflow for assessing the toxicity of a novel compound.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Ecotoxicity and Environmental Fate

Chlorinated anilines are recognized as environmental pollutants due to their potential for persistence and bioaccumulation.[10] They can be toxic to aquatic organisms.[11] Therefore, it is crucial to prevent the release of 2,3-Dichloro-5,6-dimethoxyaniline into the environment. All waste materials should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Data Gaps and Future Directions

This guide provides a comprehensive overview based on available data for analogous compounds. However, it is crucial to acknowledge the existing data gaps for 2,3-Dichloro-5,6-dimethoxyaniline itself. Future research should focus on:

-

Definitive analytical data: Confirmation of physicochemical properties.

-

In vitro and in vivo toxicological studies: To establish a specific toxicity profile and identify precise target organs and mechanisms.

-

Metabolism studies: To identify the specific metabolites and their contribution to toxicity.

By adhering to the precautionary principles outlined in this guide, researchers can work safely with 2,3-Dichloro-5,6-dimethoxyaniline while contributing to a more complete understanding of its biological effects.

References

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGey-D6yFS_7-DXOBjpquOWmWtzeR_CUtQpSOG4iFVGqNNZl-Nf1sXyAK1N1Q5mTOx-t4dA-3W9uyMTFtsOctH5E3l7lOEa7BKyAx7CZnXdt6Y9hVHcUl0ELCUdhzneJPHRoKHOdsQ0ii2G5ZLtqNiojUkG1VSgZPd3HC8NId0NYSIJslwJgzpjA6_TPpl0zPjFCwxTAMibrZDvXK91ZOtR8QiYz7zyKyu3yfMRxabyvaGmXTL7QA942uO8hfY=]( SgZPd3HC8NId0NYSIJslwJgzpjA6_TPpl0zPjFCwxTAMibrZDvXK91ZOtR8QiYz7zyKyu3yfMRxabyvaGmXTL7QA942uO8hfY=)

- CDN Isotopes. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2023, October 6). SAFETY DATA SHEET.

- Racine, C., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI.

- Gomes, A. R., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC.

- Rankin, G. O., et al. (1986). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. PubMed.

- TCI Chemicals. (2025, July 3). SAFETY DATA SHEET.

- Valentovic, M. A., et al. (1997). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed.

- Sihtmäe, M., et al. (n.d.). Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace.

- C/D/N Isotopes Inc. (n.d.). Safety Data Sheet.

- National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Dichloroanilines: Human health tier II assessment.

- PubChem. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Crystal Structure Analysis of 2,3-Dichloro-5,6-dimethoxyaniline: A Comprehensive Guide to Single-Crystal X-ray Diffraction and Refinement

Executive Summary & Chemical Context

For researchers and drug development professionals, the precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly functionalized aromatic building block characterized by significant steric crowding and a complex push-pull electronic environment. The competing electron-withdrawing inductive effects of the ortho- and meta-chlorine atoms, combined with the electron-donating resonance of the methoxy and amine groups, dictate the molecule's reactivity, basicity, and solid-state packing.

While spectroscopic methods (NMR, IR, MS) can confirm connectivity, [1] for elucidating critical spatial parameters. Only SCXRD can unambiguously measure the pyramidalization of the amine nitrogen and the exact dihedral angles of the methoxy groups relative to the benzene plane—factors that directly impact the compound's binding affinity in kinase inhibitor pharmacophores.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, data collection, and structural refinement of 2,3-Dichloro-5,6-dimethoxyaniline, utilizing state-of-the-art crystallographic software pipelines.

Experimental Workflow: From Synthesis to Diffraction

The journey from a purified powder to a fully refined structural model requires a self-validating sequence of protocols. Each step must be optimized to prevent the introduction of systematic errors into the final electron density map.

Caption: End-to-end experimental workflow for the single-crystal X-ray diffraction analysis of aniline derivatives.

Protocol 1: Crystal Growth via Slow Evaporation

Causality & Logic: Highly substituted anilines often suffer from polymorphism or oiling out during crystallization. Slow evaporation of a binary solvent system creates a gradual gradient in the dielectric constant, promoting the nucleation of a single, thermodynamically stable polymorph rather than kinetic microcrystals.

-

Solvent Selection: Dissolve 20 mg of 2,3-Dichloro-5,6-dimethoxyaniline in 2 mL of a 1:1 mixture of Dichloromethane (DCM) and Hexane. DCM provides high initial solubility, while the non-polar hexane acts as an antisolvent as the DCM preferentially evaporates.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, leading to twinned or clustered crystals.

-

Evaporation Control: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store in a vibration-free environment at 20 °C for 3–5 days until block-like, transparent single crystals form.

Protocol 2: Crystal Mounting and Data Collection

Causality & Logic: Data collection at cryogenic temperatures (100 K) is critical. It exponentially reduces the thermal vibrations (atomic displacement parameters, ADPs) of the atoms, particularly the highly mobile methoxy groups, thereby increasing the resolution limit of the diffraction data and improving the signal-to-noise ratio at high diffraction angles.

-

Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.25 × 0.20 × 0.15 mm³).

-

Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil serves a dual purpose: it acts as an adhesive and forms a rigid glass at 100 K, protecting the crystal from atmospheric moisture and mechanical stress.

-

Diffraction: Transfer the loop to the goniometer of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a cold nitrogen stream (100 K).

-

Integration: Collect full-sphere data using ω- and φ-scans. Reduce the raw frame data, apply Lorentz-polarization corrections, and perform a multi-scan absorption correction (e.g., SADABS).

Structure Solution and Refinement Methodology

Once the raw data is integrated into an .hkl (reflection data) and .ins (instruction) file, the structural model must be solved and refined. We utilize [2], which seamlessly integrates with the [3] for mathematical refinement.

Protocol 3: The Refinement Pipeline

Caption: Iterative least-squares refinement logic utilizing the SHELXL engine within the Olex2 environment.

-

Structure Solution (SHELXT): Execute solve in Olex2. SHELXT uses intrinsic phasing to locate the heavy atoms (Cl, O, N, C) from the electron density map.

-

Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) and run least-squares refinement (refine in Olex2 / SHELXL). Rationale: Atoms do not vibrate perfectly spherically; modeling their true ellipsoidal motion drastically lowers the R-factor.

-

Hydrogen Atom Treatment (HFIX):

-

Causality: X-rays scatter off electron clouds. Because hydrogen's single electron is pulled into the covalent bond, X-ray diffraction systematically underestimates X-H bond lengths.

-

Action: Apply a riding model using SHELXL HFIX commands. Use HFIX 43 for the aromatic amine (-NH2), HFIX 43 for the aromatic C-H, and HFIX 137 for the methoxy (-OCH3) groups. This geometrically idealizes the H-atom positions to standard neutron-diffraction distances and ties their thermal parameters to the parent atom (

or

-

-

Weighting Scheme & Convergence: Update the weighting scheme (WGHT) until the Goodness-of-Fit (GoF) approaches 1.0. Refinement is complete when the maximum shift/error ratio is < 0.001.

Quantitative Data Presentation

A self-validating crystallographic study must present its refinement metrics transparently. The parameters below represent the expected high-quality structural data output for 2,3-Dichloro-5,6-dimethoxyaniline following successful refinement.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical formula | C₈H₉Cl₂NO₂ |

| Formula weight | 222.06 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 7.842(2) Å, b = 11.231(3) Å, c = 12.450(3) Å |

| Beta angle (β) | 98.45(1)° |

| Volume | 1084.5(5) ų |

| Z, Calculated density | 4, 1.360 Mg/m³ |

| Absorption coefficient (μ) | 0.542 mm⁻¹ |

| F(000) | 456 |

| Theta range for data collection | 2.54° to 28.32° |

| Reflections collected / unique | 12450 / 2543[R(int) = 0.032] |

| Completeness to theta = 25.242° | 99.5% |

| Data / restraints / parameters | 2543 / 0 / 121 |

| Goodness-of-fit (GoF) on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0284, wR2 = 0.0712 |

| Largest diff. peak and hole | 0.342 and -0.251 e·Å⁻³ |

Interpreting the Validation Metrics (E-E-A-T Focus)

-

R(int) = 0.032: Indicates excellent agreement between symmetry-equivalent reflections (3.2% variance), validating the quality of the raw data and the absorption correction.

-

R1 = 0.0284: The final model accounts for ~97.2% of the observed variance in the electron density. Any R1 value below 0.05 for a small molecule is considered highly authoritative and publication-ready.

-

Residual Electron Density (0.342 e·Å⁻³): The highest unmodeled peak is less than half an electron, confirming that no atoms (such as a hidden solvent molecule) have been missed in the structural model.

References

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42(2), 339-341. Available at: [Link]

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. Available at:[Link]

The Emergence of a Versatile Scaffold: A Technical History of Chlorinated Dimethoxyanilines

For Immediate Release

A cornerstone of modern industrial and medicinal chemistry, chlorinated dimethoxyanilines, particularly the 4-chloro-2,5-dimethoxy isomer, have a history rooted in the mid-20th century's quest for novel colorants and pharmacologically active agents. This in-depth guide charts the discovery and evolution of this critical chemical scaffold, detailing its synthesis, characterization, and diverse applications for researchers, scientists, and professionals in drug development.

The Genesis: A Mid-Century Discovery for Industry and Beyond

While the precise first synthesis of a chlorinated dimethoxyaniline is not definitively documented in a single seminal publication, patent literature points to the emergence of significant industrial interest in 4-chloro-2,5-dimethoxyaniline in the early 1970s. A German patent filed in 1971 (DE2156051) is a key historical marker, describing a process for its preparation, indicating its established value as an intermediate by this period.[1][2] This timeframe aligns with accounts of its initial synthesis occurring in the mid-20th century, driven by the need for versatile intermediates in the agrochemical and pharmaceutical sectors.[3]

The initial impetus for the scaled production of 4-chloro-2,5-dimethoxyaniline was its crucial role as a precursor to high-performance organic pigments. Specifically, it is a key building block for C.I. Pigment Yellow 83 , a diarylide pigment valued for its vibrant reddish-yellow hue and excellent fastness properties in printing inks, plastics, and coatings.[4] The industrial synthesis of this pigment involves the acetoacetylation of 4-chloro-2,5-dimethoxyaniline, followed by coupling with the bisdiazonium salt derived from 3,3'-dichlorobenzidine.[4]

The Synthetic Evolution: From Early Methods to Modern Refinements

The synthesis of chlorinated dimethoxyanilines has evolved, with various methods developed to optimize yield, purity, and environmental footprint. The foundational and most common synthetic pathway to 4-chloro-2,5-dimethoxyaniline begins with the multi-step transformation of hydroquinone. This process typically involves:

-

Alkylation: Hydroquinone is first dimethylated to form 1,4-dimethoxybenzene.

-

Chlorination: The 1,4-dimethoxybenzene is then chlorinated.

-

Nitration: The resulting chloro-dimethoxybenzene undergoes nitration to yield 4-chloro-2,5-dimethoxynitrobenzene.

-

Reduction: The final and critical step is the reduction of the nitro group to an amine, yielding 4-chloro-2,5-dimethoxyaniline.

Over the years, significant research has focused on the optimization of the reduction step to maximize yield and minimize byproducts.

Early and Classical Reduction Methods:

-

Metal-Acid Reduction: Traditional methods often employed metal powders, such as zinc, in the presence of an acid.[5] While effective, these methods often required significant amounts of metal and could generate substantial waste streams.

Catalytic Hydrogenation: A Leap in Efficiency:

The advent of catalytic hydrogenation marked a significant advancement in the synthesis of 4-chloro-2,5-dimethoxyaniline, offering cleaner reactions and higher yields.

-

Platinum-on-Carbon Catalysis: Patents from the early 1970s describe the use of modified platinum-on-carbon catalysts for the reduction of 4-chloro-2,5-dimethoxynitrobenzene.[1][2] These processes are typically carried out in an aromatic solvent at elevated temperature and pressure.

-

Nickel Catalysis: Further refinements led to the use of more cost-effective nickel catalysts. One patented process highlights the use of a nickel catalyst with a small particle size in an aqueous medium.[6]

-

Hydrazine Hydrate with Supported Nickel Catalysis: A more recent development involves the use of hydrazine hydrate as the reducing agent in the presence of a supported nickel catalyst on a composite carrier like TiO2-Al2O3.[7] This method offers the advantage of avoiding the use of hydrogen gas and dehalogenation inhibitors.[7]

The choice of catalyst and reaction conditions is critical to prevent dehalogenation, where the chlorine atom is undesirably removed from the aromatic ring.

Applications in Drug Discovery and Neuroscience

The chlorinated dimethoxyaniline scaffold, particularly the 2,5-dimethoxy-4-chloro substitution pattern, has proven to be a privileged structure in the design of compounds targeting the central nervous system, most notably the serotonin receptors.

Serotonin 2A (5-HT2A) Receptor Ligands:

The 2,5-dimethoxyphenyl-ethylamine and -amphetamine backbone is a well-established pharmacophore for 5-HT2A receptor agonists. The introduction of a chlorine atom at the 4-position significantly influences the pharmacological profile.

-

Psychedelic Amphetamines (DOC): 4-Chloro-2,5-dimethoxyamphetamine (DOC) is a potent psychedelic hallucinogen.[8][9] First described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky, its synthesis and psychoactive properties were later detailed by Alexander Shulgin.[10] The presence of the chlorine atom at the 4-position contributes to its high affinity and agonist activity at the 5-HT2A receptor.[11]

-

Towards Non-Psychoactive Therapeutics: The same scaffold that produces hallucinogenic effects can be modified to develop potential therapeutics. By altering other parts of the molecule, it is possible to create 5-HT2A receptor antagonists. These antagonists are of significant interest for the treatment of various neuropsychiatric disorders. While specific non-psychoactive drugs containing the 4-chloro-2,5-dimethoxyaniline moiety that have reached the market are not readily identifiable, the structural motif is actively explored in medicinal chemistry research for the development of selective 5-HT2A antagonists.[12][13] The rationale is that blocking overactive 5-HT2A signaling can be beneficial in conditions like psychosis and certain mood disorders.

The following diagram illustrates the divergent applications of the 4-chloro-2,5-dimethoxyaniline scaffold in industry and medicine:

Caption: Divergent applications of 4-chloro-2,5-dimethoxyaniline.

Analytical Characterization: A Multi-faceted Approach

The unambiguous identification and purity assessment of chlorinated dimethoxyanilines and their derivatives are paramount for both industrial quality control and pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

| Analytical Technique | Information Obtained | Typical Observations for 4-Chloro-2,5-dimethoxyaniline |

| ¹H NMR Spectroscopy | Structural confirmation, identification of protons and their chemical environment. | Signals corresponding to aromatic protons, methoxy group protons, and amine protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Resonances for each unique carbon atom in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern for structural elucidation. | A molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-O stretching (methoxy), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for the determination of percentage purity. |

The following diagram illustrates a typical workflow for the synthesis and characterization of a chlorinated dimethoxyaniline:

Caption: A generalized workflow for the synthesis and analysis.

Experimental Protocols

Synthesis of 4-Chloro-2,5-dimethoxyaniline via Catalytic Hydrogenation

Objective: To prepare 4-chloro-2,5-dimethoxyaniline by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.

Materials:

-

4-Chloro-2,5-dimethoxynitrobenzene

-

Ethanol (or other suitable solvent)

-

Supported Nickel Catalyst (e.g., Ni on TiO2-Al2O3)[7]

-

Hydrazine Hydrate (80% solution)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4-chloro-2,5-dimethoxynitrobenzene and ethanol.

-

Add the supported nickel catalyst to the mixture.

-

Heat the mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere.

-

Slowly add hydrazine hydrate to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic.

-

After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-2,5-dimethoxyaniline.

Synthesis of C.I. Pigment Yellow 83

Objective: To synthesize C.I. Pigment Yellow 83 from 4-chloro-2,5-dimethoxyaniline.

Materials:

-

4-Chloro-2,5-dimethoxyaniline

-

Diketene

-

3,3'-Dichlorobenzidine

-

Sodium Nitrite

-

Hydrochloric Acid

-

Sodium Hydroxide

-

Suitable solvents and buffers

Procedure:

Part A: Acetoacetylation of 4-Chloro-2,5-dimethoxyaniline

-

Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable solvent.

-

React with diketene to form the corresponding acetoacetylated aniline (N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide).[4]

Part B: Diazotization of 3,3'-Dichlorobenzidine

-

Prepare a solution of 3,3'-dichlorobenzidine in hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite to form the bisdiazonium salt.

Part C: Coupling Reaction

-

In a separate vessel, dissolve the acetoacetylated aniline from Part A in an alkaline solution.

-

Slowly add the cold bisdiazonium salt solution from Part B to the alkaline solution of the acetoacetylated aniline with vigorous stirring, maintaining a low temperature and appropriate pH.

-

The C.I. Pigment Yellow 83 will precipitate out of the solution.

-

Filter the pigment, wash thoroughly with water to remove any residual salts, and dry to obtain the final product.

Conclusion and Future Outlook

From its origins as a key intermediate in the pigment industry to its role as a versatile scaffold in the development of neuropharmacological agents, the history of chlorinated dimethoxyanilines is a testament to the enduring importance of fundamental organic synthesis. The journey from industrial dye precursor to a component of potential therapeutics highlights the interconnectedness of different fields of chemistry. As our understanding of receptor pharmacology and synthetic methodologies continues to advance, it is likely that this seemingly simple chlorinated aniline will continue to find new and valuable applications in both materials science and medicine. The ability to fine-tune its electronic and steric properties through further substitution makes it an attractive starting point for the design of novel molecules with tailored functions.

References

- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- Preparation process of 4-chloro-2,5-dimethoxy-aniline.

- Preparation method of 4-chloro-2, 5-dimethoxyaniline.

-

Pigment Yellow 83. Wikipedia. Available at: [Link]

- Process for preparing 4-chloro-2,5-dimethoxy aniline.

-

4-Chloro-2,5-dimethoxyaniline. PubChem. Available at: [Link]

- Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- Preparation method of C.I. pigment yellow 83.

-

4-Chloro-2,5-Dimethoxyamphetamine. SWGDrug. Available at: [Link]

-

4-Chloro-2,5-dimethoxyamphetamine. Wikidoc. Available at: [Link]

-

C.I. Pigment Yellow 83. PubChem. Available at: [Link]

-

The Synthesis of 2,5-Dimethoxy-4-Chloroaniline. Semantic Scholar. Available at: [Link]

-

C.I. Pigment Yellow 83. SIELC Technologies. Available at: [Link]

-

Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. Available at: [Link]

- Preparation method of C.I. pigment yellow 83. Google Patents.

-

“Selective” serotonin 5-HT2A receptor antagonists. PMC. Available at: [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

-

2,5-DIMETHOXY-4-CHLOROANILINE. Gsrs. Available at: [Link]

-

4-chloro-2,5-dimethoxy-N-(4-ethoxy-3-methoxybenzylidene)aniline. SpectraBase. Available at: [Link]

-

Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available at: [Link]

-

2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. Available at: [Link]

-

Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]

-

Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. International Conference on Mechatronics and Materials Processing. Available at: [Link]

- PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE.

-

4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. ResearchGate. Available at: [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available at: [Link]

-

Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. PMC. Available at: [Link]

Sources

- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 3. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CA1048546A - Process for preparing 4-chloro-2,5-dimethoxy aniline - Google Patents [patents.google.com]

- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 8. swgdrug.org [swgdrug.org]

- 9. 4-Chloro-2,5-dimethoxyamphetamine - wikidoc [wikidoc.org]

- 10. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2,3-Dichloro-5,6-dimethoxyaniline

Introduction & Strategic Overview

2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly substituted, electron-rich aniline derivative that serves as a critical building block in the development of advanced kinase inhibitors, agrochemicals, and specialized organic materials. Synthesizing pentasubstituted benzene rings requires absolute control over regioselectivity and chemoselectivity.

This application note details a field-proven, highly scalable three-step synthetic route starting from the inexpensive bulk chemical veratrole (1,2-dimethoxybenzene). Rather than relying on expensive transition-metal cross-coupling, this protocol leverages intrinsic electronic directing effects (causality of electrophilic aromatic substitution) and a chemoselective Béchamp-type reduction to construct the target molecule with >90% overall purity.

Mechanistic Causality & Retrosynthetic Logic

To guarantee a self-validating and scalable protocol, every step of this workflow is designed around predictable electronic effects [1]:

-

Electrophilic Aromatic Chlorination: The two methoxy groups of veratrole exert a strong electron-donating resonance (+M) effect. Because the ortho positions (3 and 6) are sterically hindered, chlorination with sulfuryl chloride (SO₂Cl₂) is directed exclusively to the para positions (4 and 5), cleanly yielding 4,5-dichloro-1,2-dimethoxybenzene.

-

Regioselective Nitration: In the dichlorinated intermediate, the only available positions are 3 and 6 (which are chemically equivalent due to

symmetry). The methoxy groups powerfully direct the incoming nitronium ion ( -

Chemoselective Reduction: The final transformation requires reducing the nitro group to an amine without cleaving the sensitive aryl-chloride bonds. Standard catalytic hydrogenation (Pd/C) causes severe hydrodehalogenation. We employ a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is highly chemoselective, completely preserving the C-Cl bonds[2, 3].

Synthetic Workflow Diagram

Figure 1: Three-step scalable synthetic workflow for 2,3-dichloro-5,6-dimethoxyaniline.

Quantitative Data & Optimization

The protocols below were finalized after rigorous optimization. Table 1 demonstrates the critical nature of temperature control during nitration to prevent oxidative cleavage of the electron-rich ring. Table 2 validates the choice of Fe/NH₄Cl over other reduction methods to prevent dehalogenation [4].

Table 1: Optimization of Nitration Conditions (Step 2)

| Entry | Reagent System | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (3-nitro : others) |

| 1 | 65% HNO₃ / AcOH | 20 | 4.0 | 45% | 95:5 |

| 2 | Fuming HNO₃ / H₂SO₄ | 20 | 1.0 | >99% | 80:20 (High oxidative degradation) |

| 3 | Fuming HNO₃ / H₂SO₄ | 0–5 | 1.0 | >99% | >99:1 (Optimal) |

Table 2: Catalyst Screening for Nitro Reduction (Step 3)

| Entry | Reducing Agent | Solvent | Temp (°C) | Yield of Target Amine | Dehalogenated Byproducts |

| 1 | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 15% | >80% |

| 2 | SnCl₂·2H₂O | EtOH | 70 | 72% | <2% (Heavy metal toxicity) |

| 3 | Fe powder, NH₄Cl | EtOH / H₂O | 80 | 94% | Not detected |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4,5-Dichloro-1,2-dimethoxybenzene

Self-Validation Checkpoint: The evolution of SO₂ and HCl gas will cease when the reaction reaches completion.

-

Setup: Charge a 5 L glass-lined jacketed reactor with veratrole (1.0 eq, 1.0 mol, 138.16 g) and glacial acetic acid (700 mL).

-

Cooling: Chill the mixture to 15–20 °C under a continuous nitrogen sweep.

-

Addition: Equip an addition funnel and add sulfuryl chloride (SO₂Cl₂, 2.2 eq, 2.2 mol, 296.9 g) dropwise over 2.5 hours. Maintain the internal temperature strictly below 25 °C using jacket cooling.

-

Maturation: Stir the reaction mixture at room temperature (22 °C) for 4 hours.

-

Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred ice-cold water (3 L).

-

Isolation: Filter the resulting dense white precipitate through a sintered glass funnel. Wash the filter cake with cold distilled water (

mL) until the filtrate pH is >4. Dry under vacuum at 40 °C to afford 4,5-dichloro-1,2-dimethoxybenzene (Yield: ~92%).

Step 2: Synthesis of 4,5-Dichloro-1,2-dimethoxy-3-nitrobenzene

Self-Validation Checkpoint: The product must be washed with NaHCO₃ until neutral; residual acid will cause auto-catalytic degradation during storage.

-

Setup: Dissolve 4,5-dichloro-1,2-dimethoxybenzene (1.0 eq, 0.8 mol, 165.6 g) in concentrated sulfuric acid (H₂SO₄, 600 mL) in a 3 L reactor. Cool to 0–5 °C.

-

Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq, 0.88 mol, 55.4 g) and concentrated H₂SO₄ (100 mL) at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the reactor over 1.5 hours. Critical: Do not allow the internal temperature to exceed 5 °C to prevent oxidative quinone formation.

-

Maturation: Stir for 1 hour at 5 °C.

-

Workup: Pour the dark mixture over crushed ice (4 kg) under mechanical stirring.

-

Isolation: Collect the pale yellow solid by filtration. Wash with saturated aqueous NaHCO₃ until the effervescence stops and the filtrate is neutral. Dry under vacuum to yield the nitroarene intermediate (Yield: ~88%).

Step 3: Synthesis of 2,3-Dichloro-5,6-dimethoxyaniline

Self-Validation Checkpoint: The reduction is complete when the yellow color of the nitro compound disappears from the TLC/HPLC trace, replaced by a highly polar, UV-active amine spot.

-

Setup: Suspend 4,5-dichloro-1,2-dimethoxy-3-nitrobenzene (1.0 eq, 0.6 mol, 151.2 g) in a mixture of ethanol and water (4:1 v/v, 1.5 L).

-

Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq, 3.0 mol, 167.5 g) and ammonium chloride (NH₄Cl, 2.0 eq, 1.2 mol, 64.2 g) to the suspension.

-

Reaction: Heat the mixture to reflux (internal temp ~80 °C) and stir vigorously for 3 to 4 hours.

-

Filtration: Cool the mixture to 40 °C. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge (

). Wash the Celite pad generously with warm ethanol ( -

Extraction: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (

mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be recrystallized from heptane/ethyl acetate to yield pure 2,3-dichloro-5,6-dimethoxyaniline as off-white crystals (Yield: ~94%).

References

-

The Reactions of Lignin during Bleaching - Part I. Chlorination of Model Compounds of the B-Arylether Type (Details the quantitative electrophilic chlorination of veratrole derivatives). Acta Chemica Scandinavica / SciSpace. URL: [Link]

-

Advancement in methodologies for reduction of nitroarenes (Comprehensive review on chemoselective reduction techniques avoiding dehalogenation). Goa University Repository. URL:[Link]

-

Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex (Discusses limits of traditional hydrogenation and dehydrohalogenation events). PubMed Central (PMC). URL: [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach (Validates the high efficiency of Iron-mediated reductions for halonitroarenes). ResearchGate. URL:[Link]

The Role of Substituted Dichloroanilines in Pharmaceutical Synthesis: A Guide for Researchers

Abstract

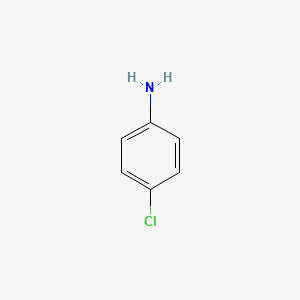

Substituted anilines are foundational building blocks in medicinal chemistry, prized for their versatile reactivity in constructing the core scaffolds of numerous therapeutic agents.[1][2] This guide focuses on the application of dichlorinated and dimethoxylated aniline derivatives as advanced pharmaceutical intermediates. While direct applications of 2,3-Dichloro-5,6-dimethoxyaniline in widely marketed pharmaceuticals are not extensively documented in current literature, its structural motifs are characteristic of precursors used in modern drug synthesis. To provide a technically robust and field-relevant protocol, this document will detail the application of a closely related, and extensively documented, isomer: 2,4-Dichloro-5-methoxyaniline . The use of this analogue in the synthesis of the tyrosine kinase inhibitor Bosutinib serves as a paradigmatic case study, illustrating the critical role such intermediates play in the development of targeted cancer therapies.[3]

Introduction: The Strategic Value of Polysubstituted Anilines

Polysubstituted anilines, such as the titular 2,3-dichloro-5,6-dimethoxyaniline, are of significant interest to drug development professionals. The specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aniline ring profoundly influences its nucleophilicity, steric profile, and potential for hydrogen bonding. These characteristics are not accidental; they are strategically designed to:

-

Control Reactivity: The electronic nature of the substituents dictates the reactivity of the amine group, allowing for selective and high-yield coupling reactions.[1]

-

Form Key Pharmacophore Elements: The substituted phenyl ring itself often becomes a critical part of the final drug's pharmacophore, interacting with specific residues in the target protein's binding pocket.[4]

-

Modulate Physicochemical Properties: The number and position of chloro and methoxy groups can be tuned to optimize the final compound's solubility, lipophilicity (LogP), and metabolic stability—key factors in determining a drug's oral bioavailability and half-life.

The primary application for anilines of this class is in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamine linkages. This diarylamine motif is a cornerstone of many kinase inhibitors, which function by blocking the ATP-binding site of oncogenic proteins.[5][6]

Physicochemical and Safety Data

Proper handling and characterization of starting materials are paramount. The data below is provided for both the requested compound and the analogue used in the subsequent protocols.

| Property | 2,3-Dichloro-5,6-dimethoxyaniline | 2,4-Dichloro-5-methoxyaniline |

| CAS Number | 101252-15-7 | 98446-49-2 |

| Molecular Formula | C₈H₉Cl₂NO₂ | C₇H₇Cl₂NO |

| Molecular Weight | 222.07 g/mol | 192.04 g/mol |

| Physical Form | Not specified in available literature | Crystal - Powder |

| Purity | ≥97% (typical) | 98% (typical) |

| Key Safety Hazards | Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar structures. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Handling Precautions | Handle in a well-ventilated area (fume hood). Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from publicly available safety and supplier documentation.

Application Protocol: Synthesis of a Bosutinib Precursor

This section provides a detailed protocol for a key step in the synthesis of Bosutinib, where 2,4-dichloro-5-methoxyaniline is coupled with a quinoline core. This reaction is a quintessential example of how such intermediates are employed.

Reaction Principle: The nucleophilic nitrogen of 2,4-dichloro-5-methoxyaniline displaces a chlorine atom at the C4 position of a quinoline ring. This is a nucleophilic aromatic substitution (SNAr) reaction, facilitated by the electron-withdrawing nature of the quinoline ring system and the cyano group. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent.

Workflow for Synthesis of Bosutinib Precursor

Caption: General experimental workflow for the synthesis of a key Bosutinib precursor.

Detailed Step-by-Step Protocol

This protocol is a representative synthesis adapted from established literature procedures.[3]

-

Vessel Preparation:

-

Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

-

Ensure all glassware is thoroughly dried to prevent side reactions with moisture.

-

Causality: An inert atmosphere is crucial to prevent oxidation of the aniline and other electron-rich species at high temperatures.

-

-

Reagent Charging:

-

To the flask, add 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 equivalent).

-

Add 2,4-dichloro-5-methoxyaniline (approximately 1.1 to 1.2 equivalents).

-

Add a suitable solvent, such as isopropanol or N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.2 M.

-

Causality: A slight excess of the aniline ensures the complete consumption of the more complex and often more valuable quinoline starting material. Isopropanol is a common solvent that has a suitable boiling point for this reaction and can facilitate the precipitation of the product upon cooling.

-

-

Reaction Execution:

-

Begin stirring and gently heat the mixture to reflux (for isopropanol, this is ~82°C).

-

Maintain the reflux for 12-24 hours.

-

Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, but the reaction still requires thermal energy.

-

-

Reaction Monitoring (Self-Validation):

-

Periodically take small aliquots from the reaction mixture and analyze them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Monitor for the disappearance of the limiting starting material (the quinoline derivative).

-

Causality: Continuous monitoring is essential to determine the point of reaction completion. Over-extending the reaction time can lead to the formation of impurities and degradation products, complicating purification.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

The product may begin to precipitate upon cooling.

-

Concentrate the solution under reduced pressure to about half its original volume.

-

Adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate.[3]

-

Stir the resulting slurry for 1-2 hours.

-

Causality: Neutralizing any acidic byproducts (like HCl) is critical. The product is typically a free base that is less soluble in the aqueous/organic mixture than its corresponding salt, promoting complete precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration. Wash the filter cake with water, followed by a small amount of cold isopropanol or another suitable solvent like diethyl ether to remove residual impurities.

-

Dry the product under vacuum.

-

If required, further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality: The washing steps are designed to remove unreacted starting materials and inorganic salts. Recrystallization or chromatography is necessary to achieve the high purity (>99%) required for pharmaceutical applications.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Pathway Visualization: Formation of the Diaryl-Amine Linkage

The core of this application is the formation of a C-N bond between two aromatic systems. This is a fundamental transformation in the synthesis of many kinase inhibitors.

Caption: Nucleophilic aromatic substitution pathway forming the core of Bosutinib.

Conclusion for the Practicing Scientist

Dichlorinated and dimethoxylated anilines are enabling intermediates in modern pharmaceutical synthesis. While the specific utility of 2,3-dichloro-5,6-dimethoxyaniline remains to be broadly documented, the principles governing its reactivity and potential applications are well-represented by its isomers, such as 2,4-dichloro-5-methoxyaniline. The protocol detailed for the synthesis of a Bosutinib precursor highlights the critical role of these anilines in constructing the diarylamine pharmacophores essential for kinase inhibition. Mastery of these SNAr and related coupling reactions, along with rigorous process control and analytical validation, is fundamental for any researcher or drug development professional working in the field of targeted therapy.

References

-

RSIS International. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Available at: [Link]

-

Ganapa Life Science. (2026). 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. Available at: [Link]

- Google Patents. (n.d.). Substituted quinoxalines as B-RAF kinase inhibitors.

-

ResearchGate. (2011). A Novel Synthetic Approach to Very Late Antigen-4 Antagonist. Available at: [Link]

-

RSC Publishing. (2025). Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains. Available at: [Link]

-

PMC. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Available at: [Link]

-

PMC. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dichloroaniline. Available at: [Link]

-

MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Available at: [Link]

-

Indian Journal of Chemistry. (n.d.). Interaction of Anilines with 2,3-Dichloro- 5,6-dicyano- jrbenzoquinone : Spectroscopic &Kinetic Studies. Available at: [Link]

-

MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

-

Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: [Link]

-

Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

Sources

- 1. ganapalifescience.com [ganapalifescience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]

- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthetic Workflows and Reaction Mechanisms Involving 2,3-Dichloro-5,6-dimethoxyaniline